molecular formula C26H16I2O4 B10884304 Biphenyl-2,2'-diyl bis(3-iodobenzoate)

Biphenyl-2,2'-diyl bis(3-iodobenzoate)

Cat. No.: B10884304
M. Wt: 646.2 g/mol
InChI Key: ZTASMRZGSQSHFW-UHFFFAOYSA-N
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Description

Biphenyl-2,2'-diyl bis(3-iodobenzoate) is a halogenated aromatic ester compound featuring a biphenyl core substituted at the 2,2'-positions with two 3-iodobenzoate ester groups.

Properties

Molecular Formula

C26H16I2O4

Molecular Weight

646.2 g/mol

IUPAC Name

[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate

InChI

InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H

InChI Key

ZTASMRZGSQSHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .

Mechanism of Action

The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .

Comparison with Similar Compounds

The following analysis compares Biphenyl-2,2'-diyl bis(3-iodobenzoate) with structurally or functionally related compounds, focusing on substituent effects, synthesis, and properties.

Structural Analogs with Halogenated Esters
Compound Name Core Structure Substituents Key Properties/Applications Reference
Biphenyl-2,2'-diyl bis(3-iodobenzoate) Biphenyl (2,2') 3-iodobenzoate esters High steric bulk; potential for Ullmann couplings or polymer precursors
Phenyl 5-bromo-2-hydroxybenzoate Phenyl 5-Bromo, 2-hydroxybenzoate Enhanced H-bonding; pharmaceutical intermediates
Diethyl 2,2'-[Biphenyl-4,4'-diyl]bis(chloroacetate) Biphenyl (4,4') Chloroacetate esters Lower steric hindrance; synthetic versatility in cycloadditions

Key Observations :

  • Iodine’s larger atomic radius and polarizability compared to chlorine or bromine may enhance electronic delocalization in the biphenyl system, favoring electrophilic substitution or metal-catalyzed reactions .
  • Functional Group Impact: Unlike hydroxyl-containing analogs (e.g., Phenyl 5-bromo-2-hydroxybenzoate), the absence of H-bond donors in Biphenyl-2,2'-diyl bis(3-iodobenzoate) reduces hydrophilicity, making it more suitable for non-polar solvents or polymer matrices .
Polymer Precursors

Biphenyl-2,2'-diyl bis(3-iodobenzoate) shares structural similarities with diacid chlorides used in polyamide synthesis (e.g., biphenyl-2,2’-diyl-based aromatic polyamides in ). While the target compound’s ester groups differ from diacid chlorides, hydrolysis could yield diacids for condensation polymerization. The iodine substituents may increase polymer chain rigidity and thermal stability compared to non-halogenated analogs, as seen in halogenated polyamides with inherent viscosities of 0.58–1.46 dL/g .

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